1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one is C24H34N2O2. The molecular weight is 382.5 g/mol. The InChIKey is DBMKKVSGBYKSFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 8.3, indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 14 rotatable bonds, indicating its flexibility. The topological polar surface area is 56 Ų .Scientific Research Applications
Antimicrobial Activity
- 1-Oxazolo[4,5-b]pyridin-2-yl derivatives have shown significant antimicrobial activities. For example, certain derivatives demonstrated better activity against E. coli and E. faecalis than ampicillin and gentamicin (Celik, Erol, & Kuyucuklu, 2021).
Anti-inflammatory and Analgesic Properties
- Some derivatives of 1-Oxazolo[4,5-b]pyridin-2-yl have been identified as nonacidic anti-inflammatory agents with analgesic activity, providing an alternative to traditional acidic anti-inflammatory compounds (Clark et al., 1978).
Advances in Organic and Medicinal Chemistry
- Recent advances in the chemistry of heterocycles incorporating the oxazolo[4,5-b]pyridine skeleton have been a focus, highlighting their synthetic and biological evaluation (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2020).
Non-opiate Antinociceptive Agents
- N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, a class of compounds related to 1-Oxazolo[4,5-b]pyridin-2-yl, have been studied as potential non-opiate antinociceptive agents (Viaud et al., 1995).
Synthesis and Reactions
- Various synthetic approaches and reactions involving oxazolo[4,5-b]pyridines have been explored, leading to the development of new compounds with potential applications in pharmaceuticals (Ghattas & Moustafa, 2000).
Anticancer Activity
- Derivatives of oxazolo[4,5-b]pyridine, such as 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine, have shown promising anticancer activity against various human cancer cell lines (Kokkiligadda et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h17,19-20H,2-8,11-16,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKKVSGBYKSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433602 | |
Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one | |
CAS RN |
288862-89-5 | |
Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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